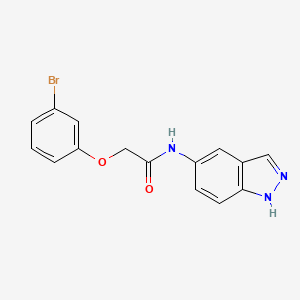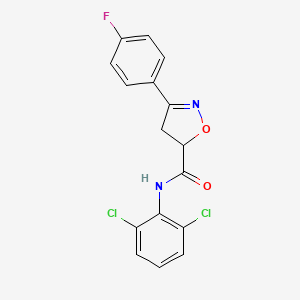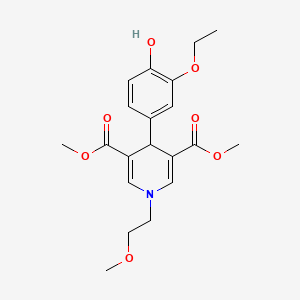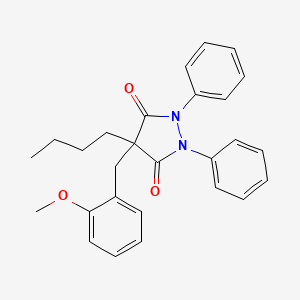![molecular formula C20H22ClN3O2 B4627187 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorophenyl derivatives and related compounds often involves reactions characterized by their complexity and specificity. The literature reveals a variety of synthetic pathways that are utilized to create these compounds, with methodologies focusing on optimizing yields, purity, and functional group tolerance. For instance, the reaction of chloral with substituted anilines leading to novel substituted thiazolidin-4-ones illustrates the intricate synthesis routes employed in creating chlorophenyl derivatives (R. Issac & J. Tierney, 1996).
Molecular Structure Analysis
The molecular structure of chlorophenyl derivatives is characterized by the presence of chloro groups attached to a phenyl ring, which significantly influences the electronic properties and reactivity of these compounds. Studies such as those on the modular synthesis of cocrystals demonstrate how structural variations impact the properties and interactions of these molecules (Srinu Tothadi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl derivatives are diverse and can include a wide range of transformations, such as halogenation, nitration, and coupling reactions. The presence of the chlorophenyl group can confer unique reactivity patterns, enabling these compounds to undergo specific chemical transformations useful in organic synthesis and industrial applications. The role of chlorophenols as precursors in the formation of more complex molecules, especially in the context of environmental pollution and degradation pathways, has been reviewed, highlighting their chemical behavior and reaction mechanisms (Yaqi Peng et al., 2016).
Applications De Recherche Scientifique
Chlorophenols in Waste Incineration
Chlorophenols (CP), including those with 3-chlorophenyl groups, are noted for their role as precursors to dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). Studies have explored CP's formation, pathways, and correlation with other pollutants in incineration processes. This research highlights the environmental impact and management challenges of chlorophenyl-containing compounds in waste treatment and incineration, suggesting their significance in environmental chemistry and pollution control studies (Peng et al., 2016).
Environmental Persistence and Toxicity
Research on chlorinated compounds, including those with chlorophenyl groups, often focuses on their environmental behavior, toxicity, and degradation. For instance, studies on triclosan, a compound structurally related to chlorophenyl derivatives, assess its widespread use, environmental distribution, and potential for developing safer consumer products. Such investigations contribute to our understanding of the ecological and health risks associated with the use of chlorinated organic compounds, guiding regulatory policies and the development of safer alternatives (Rodricks et al., 2010).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-14-7-6-10-16(13-14)23-20(26)24-18-12-5-4-11-17(18)19(25)22-15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9H2,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMAIMBRZONSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-chlorophenyl)carbamoyl]amino}-N-cyclohexylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)

![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)
![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)


